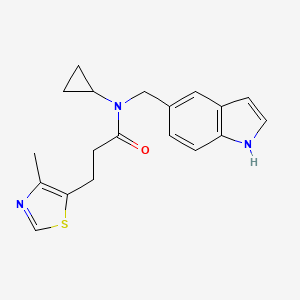

N-环丙基-N-(1H-吲哚-5-基甲基)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The focus on compounds such as "N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide" stems from their potential in various biochemical and pharmacological applications. The compound features a combination of cyclopropyl, indolylmethyl, and thiazolyl moieties, suggesting a multifaceted approach to targeting biological pathways and enzymes.

Synthesis Analysis

The synthesis of bi-heterocyclic compounds, akin to the compound of interest, often involves multi-step reactions that incorporate cyclopropane, indole, and thiazole derivatives. A notable method includes the S-substitution of 1,3,4-oxadiazol-2-thiol derivatives followed by reactions with electrophiles to obtain the desired propanamides (Abbasi et al., 2020). This process highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The structural elucidation of these compounds is typically achieved through spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. These methods confirm the presence of key functional groups and the overall molecular architecture, which are crucial for understanding the compound's interaction with biological targets.

Chemical Reactions and Properties

The reactivity of compounds containing cyclopropyl, indolyl, and thiazolyl groups is influenced by their inherent chemical nature. Cyclopropane moieties, for example, impart strain-induced reactivity, facilitating ring-opening reactions under specific conditions. The indolyl and thiazolyl groups contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are significant in enzyme inhibition and molecular docking (Nazir et al., 2018).

科学研究应用

药物研究中的环丙烷化学

环丙烷,例如 N-环丙基-N-(1H-吲哚-5-基甲基)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺中的环丙烷,由于其独特的空间和电子特征以及较高的代谢稳定性而在药物化学中具有重要意义。这种稳定性在肝微粒体中尤为重要,杂环和酰胺的直接环丙烷化提供了药物研发的宝贵方法。这种方法可用于制备 N-环丙基吲哚、苯并咪唑、吡咯和吡唑 (Gagnon 等人,2007 年)。

在咔唑和环戊[b]吲哚合成中的应用

涉及 N-环丙基-N-(1H-吲哚-5-基甲基)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺等化合物的锂化和 1,4-加成反应可以有效合成取代的咔唑和环戊[b]吲哚。这些化合物在药物研究中发挥着至关重要的作用,为各种治疗剂的开发提供了基础 (Katritzky 等人,1996 年)。

潜在的大麻素受体活性

对与 N-环丙基-N-(1H-吲哚-5-基甲基)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺在结构上相似的化合物的研究表明,它们在与大麻素受体相互作用中具有潜在活性。这一研究领域对于了解这些化合物的药理特性及其潜在治疗应用非常重要 (Westphal 等人,2015 年)。

吲哚生物碱合成

吲哚生物碱(一类具有强大生物活性的天然产物)的合成可以通过吲哚的环丙烷化(一种可应用于 N-环丙基-N-(1H-吲哚-5-基甲基)-3-(4-甲基-1,3-噻唑-5-基)丙酰胺等化合物的)方法大大促进。该策略对于有效组装吲哚生物碱中复杂的含氮环系统非常重要 (Zhang 等人,2011 年)。

属性

IUPAC Name |

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-18(24-12-21-13)6-7-19(23)22(16-3-4-16)11-14-2-5-17-15(10-14)8-9-20-17/h2,5,8-10,12,16,20H,3-4,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHORGPUVUURLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCC(=O)N(CC2=CC3=C(C=C2)NC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-N-(1H-indol-5-ylmethyl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)